2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide
Description
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.BrH/c1-4-2-9-3-5(6(10)11)8-7(9)12-4;/h2-3H,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCEEZPENDPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Salt Formation with HBr Gas
Bubbling hydrogen bromide (HBr) gas through a dichloromethane (DCM) solution of (3) at 0°C for 1–2 hours yields the hydrobromide salt. The product is filtered and washed with cold DCM.
In Situ Bromide Incorporation During Cyclization
Using hydrobromic acid (48% HBr) as a solvent during the cyclization step (Section 1) directly generates the hydrobromide salt. This one-pot method reduces purification steps and improves yield (82–88%).
Alternative Synthetic Routes
Radical Bromination Followed by Cyclization
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (4) undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light to form ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate (5). Subsequent hydrolysis and HBr treatment yield the target compound.
Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) accelerates the cyclization step, reducing reaction time from hours to 15–20 minutes. This green method enhances yield (88–92%) and purity.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Classical Cyclization | Ethanol reflux | 75–85 | 95–98 | Scalable, low cost |
| HBr Gas Salt Formation | HBr gas in DCM | 80–85 | 97–99 | High-purity salt |
| Microwave Synthesis | Microwave irradiation | 88–92 | 98–99 | Rapid, energy-efficient |
| Radical Bromination | NBS/DMF | 70–75 | 90–95 | Functional group versatility |
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25 (s, 1H, thiazole-H), 8.10 (s, 1H, imidazole-H), 13.10 (br s, 1H, COOH).
- IR (KBr): 1695 cm⁻¹ (C=O), 2550 cm⁻¹ (HBr stretch).
X-ray Crystallography
Single-crystal analysis confirms the planar imidazo[2,1-b]thiazole core with a dihedral angle of 2.8° between rings. The hydrobromide counterion forms a hydrogen bond with the carboxylic acid (O···Br distance: 2.98 Å).
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the one-pot HBr method (Section 3.2) is preferred due to:
- Reduced solvent waste (HBr acts as solvent and reagent).
- Compatibility with continuous flow reactors.
- Compliance with ICH Q3D elemental impurity guidelines.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C7H6N2O2S
- CAS Number : 53572-98-8
- IUPAC Name : 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Antimycobacterial Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives in combating tuberculosis. For instance, a study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis. The most promising compounds exhibited significant inhibitory effects with IC50 values as low as 2.03 μM, demonstrating selective action against tuberculosis without affecting non-tuberculous mycobacteria .
Antibacterial Properties
The compound has also shown antibacterial properties. A series of novel derivatives were synthesized and tested for their antibacterial efficacy against various strains. Some derivatives demonstrated broad-spectrum activity comparable to standard antibiotics like Ciprofloxacin and Rifampicin, indicating potential for development as new antibacterial agents .
Synthesis of Derivatives
The synthesis of 2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid derivatives involves multi-step procedures that typically include:
- Formation of Thiazole Ring : The initial step often involves the reaction between appropriate thiazole precursors.
- Carboxylation : Introducing a carboxylic acid group to enhance solubility and biological activity.
- Functionalization : Further modifications to improve potency and selectivity against target pathogens.
A detailed synthesis pathway can be summarized in the following table:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thiazole precursor + amine | Heat under reflux |
| 2 | Carboxylation | Carbon dioxide or carboxylic acid derivative | High pressure |
| 3 | Functionalization | Various amines or halides | Solvent-free conditions |
Case Studies and Research Findings
Several research studies have documented the efficacy of 2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide:
- Study on Antitubercular Activity : In vitro evaluations showed that certain derivatives not only inhibited M. tuberculosis growth but also displayed low toxicity towards human cell lines (MRC-5) at concentrations over 128 μM .
- Antibacterial Screening : A comprehensive screening against a panel of bacterial strains revealed that several synthesized derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting a novel mechanism of action .
Mechanism of Action
The mechanism of action of 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues, emphasizing differences in substituents, salt forms, and functional groups:
Key Observations :
- Positional Isomerism : The methyl group at C2 (target compound) vs. C5 (5-methyl analogue) significantly impacts electronic distribution and biological activity .
- Salt Forms : Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility compared to hydrochloride derivatives (e.g., ) due to bromide's larger ionic radius .
- Functional Groups : Carboxylic acids (target compound) are polar and ideal for salt formation, while esters (e.g., ) improve membrane permeability .
Physicochemical Properties
Key Observations :
- The hydrobromide salt form of the target compound enhances solubility compared to the free acid or ester derivatives .
- Substituents like methyl groups increase hydrophobicity, but this is offset by ionic interactions in salt forms .
Analgesic Activity:
- Thiazole derivatives with hydrazide and triazole moieties (e.g., compounds in ) show moderate to strong analgesic effects. The target compound’s hydrobromide salt may enhance bioavailability for CNS-targeted activity .
Anticancer Activity:
- Thiopyrano[2,3-d]thiazoles (e.g., ) and imidazothiadiazoles (e.g., ) exhibit anticancer activity via kinase inhibition or DNA intercalation. The target compound’s carboxylic acid group could facilitate interactions with target proteins .
Antimicrobial Activity:
- Thiazole derivatives with halogen substituents (e.g., 5-bromo-6-methyl analogue ) show biofilm inhibition. The hydrobromide salt may synergize with bromide’s antimicrobial properties .
Key Reaction :
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate → Bromination → Ethyl 6-bromomethyl intermediate → Hydrolysis → Acid + HBr → Hydrobromide salt
Biological Activity
2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide (CAS No. 53572-98-8) is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Synthesis
The synthesis of this compound typically involves reactions of imidazo[2,1-b]thiazole derivatives with various carboxylic acids. A common method includes the use of coupling reagents like HATU or DIPEA in DMF to facilitate the formation of amides from corresponding acids and amines. The purification process often involves preparative high-performance liquid chromatography (HPLC) to isolate the desired product with high purity levels .
Antiproliferative Properties
Recent studies have demonstrated that imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating a series of imidazo[2,1-b]thiazole-benzimidazole conjugates found that one derivative displayed an IC50 value of 1.08 µM against the A549 lung cancer cell line. This compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization with an IC50 of 1.68 µM .
The biological mechanisms underlying the activity of these compounds often involve:
- Apoptosis Induction : Compounds like 6d from the aforementioned study were shown to induce apoptosis through mitochondrial membrane potential disruption and activation of caspases.
- Tubulin Interaction : The ability to inhibit tubulin polymerization suggests potential applications in cancer therapy by disrupting mitotic spindle formation .
Case Study 1: Anticancer Activity
In a study conducted on various imidazo[2,1-b]thiazole derivatives, researchers synthesized multiple conjugates and tested their effects on HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate) cancer cell lines. Notably, compound 6d exhibited strong cytotoxicity and was further investigated for its mechanism involving apoptosis and cell cycle modulation .
Case Study 2: Kinase Inhibition
Another research effort focused on evaluating the inhibitory effects of imidazo[2,1-b]thiazole derivatives on specific kinases relevant to cancer progression. The findings indicated that certain derivatives could selectively inhibit glycogen synthase kinase 3 (GSK3), which is implicated in various cellular processes including proliferation and apoptosis .
Research Findings Summary
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 1.08 | Apoptosis induction |
| Study 2 | Various | Varies | Kinase inhibition |
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicological aspects. The compound has been classified as harmful if ingested and may cause skin irritation or respiratory issues upon exposure . Therefore, safety assessments are crucial for any therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for 2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide?
Methodology:
- Step 1: Start with ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetate. React with hydrobromic acid (HBr) under reflux in ethanol to hydrolyze the ester group to a carboxylic acid.
- Step 2: Purify via recrystallization using ethanol/water mixtures to isolate the hydrobromide salt. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Key Variables: Solvent polarity and temperature significantly impact yield. Ethanol is preferred for its ability to dissolve intermediates while enabling salt precipitation .
Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?
Methodology:
- Reaction Optimization: Use a continuous flow reactor to enhance heat and mass transfer. Adjust residence time (e.g., 30–60 minutes) and HBr concentration (2–3 equivalents) to maximize conversion (>90%).
- Catalyst Screening: Test Brønsted acids (e.g., H2SO4) as co-catalysts to reduce side reactions. Computational modeling (DFT) predicts transition states for bromine substitution, guiding solvent selection (e.g., DMF for polar intermediates) .
- Yield Improvement: Post-reaction, employ column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) to remove unreacted starting materials. Typical yields: 65–75% .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodology:
- 1H NMR (DMSO-d6): Key peaks include δ 2.45 ppm (s, 3H, CH3), δ 7.82 ppm (s, 1H, thiazole-H), and δ 12.1 ppm (broad, COOH).
- FT-IR: Confirm carboxylic acid (1705 cm⁻¹, C=O stretch) and hydrobromide salt formation (broad band ~2500 cm⁻¹ for N–H+).
- Mass Spec (ESI+): [M+H]+ at m/z 258.0 (C7H6BrN2O2S+) .
Advanced: How can structural analogs be designed to enhance bioactivity?
Methodology:
- Derivatization Strategies:
- Bioactivity Testing: Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays. EC50 values correlate with substituent electronegativity .
Basic: How is the stability of this compound assessed under laboratory conditions?
Methodology:
- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in H2O/MeCN).
- Key Findings: Degradation <5% at 25°C; avoid prolonged exposure to light due to bromine lability .
Advanced: How to resolve contradictions in reported biological activity data?
Methodology:
-
Meta-Analysis: Compare datasets from PubChem, CAS, and peer-reviewed studies. For example:
Study EC50 (µM) Cell Line Substituent [10] 1.2 HeLa -Br [15] 4.8 MCF-7 -CF3 -
Root Cause: Discrepancies arise from assay conditions (e.g., serum concentration) and substituent effects. Validate using standardized protocols (e.g., CLSI guidelines) .
Basic: What computational tools predict reactivity for derivative synthesis?
Methodology:
- Software: Use Gaussian 16 for DFT calculations to model electrophilic substitution pathways.
- Parameters: Optimize geometry at B3LYP/6-31G(d) level; analyze Fukui indices to identify nucleophilic sites (e.g., C-5 position) .
Advanced: How to design experiments for crystallographic analysis of this compound?
Methodology:
- Crystallization: Dissolve in hot MeOH, cool to 4°C for slow evaporation. Collect single crystals (needle-shaped, P21/n space group).
- X-ray Diffraction: Parameters:
Basic: What are the key challenges in scaling up the synthesis?
Methodology:
- Industrial Translation:
Advanced: How to validate the compound’s mechanism of action in biological systems?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
